molecular formula C10H6Br8 B083608 1,2,4,5-Tetrakis(dibromomethyl)benzene CAS No. 14939-02-7

1,2,4,5-Tetrakis(dibromomethyl)benzene

Cat. No. B083608
CAS RN: 14939-02-7
M. Wt: 765.4 g/mol
InChI Key: WNZJZWWTYRGCDI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(dibromomethyl)benzene is an off-white to light yellow crystalline powder . It has been used in the synthesis of tetrapodal imidazolium ligands .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrakis(dibromomethyl)benzene involves a reaction with bromine in tetrachloromethane under heating and irradiation conditions . The yield of this reaction is reported to be 97% .


Molecular Structure Analysis

The molecular formula of 1,2,4,5-Tetrakis(dibromomethyl)benzene is C10H6Br8 . Its molecular weight is 765.39 .


Chemical Reactions Analysis

1,2,4,5-Tetrakis(dibromomethyl)benzene has been used in the synthesis of tetrapodal imidazolium ligands . It has also been used in the construction of a novel ultramicroporous hydrogen-bonded organic framework (HOF-40) for efficient Xe/Kr separation .


Physical And Chemical Properties Analysis

1,2,4,5-Tetrakis(dibromomethyl)benzene has a density of 2.908, a boiling point of 514.8ºC at 760 mmHg, and a melting point of 304-306ºC . Its flash point is 254.9ºC .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 1,2,4,5-Tetrakis(dimethylamino)benzene has been synthesized and analyzed for its structural properties, including protonation behavior and the formation of diprotonated salts (Staab, Elbl, & Krieger, 1986).
    • The synthesis of polystannylated and polychloromercurio derivatives of 1,2,4,5-tetrabromobenzene, a related compound, has been achieved, providing insights into the crystal structure and spectral properties of these compounds (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).
  • Chemical Properties and Reactions :

    • Research on 1,2,4,5-tetrakis(1,2,4-triazolyl)benzenes and 1,2,4,5-tetrakis(1,3,4-oxadiazolyl)benzenes, synthesized via nucleophilic addition to 1,2,4,5-tetrakis(bromomethyl)benzene, has expanded understanding of their structural characteristics and spectroscopic data (Nikoo & Dilmaghani, 2012).
  • Applications in Polymer Science :

    • The use of 1,2,4,5-Tetrakis(p-tert-butylphenylselenomethyl)benzene as a photoiniferter in the polymerization of styrene demonstrates its potential in creating star-shaped polystyrene with unique properties (Kwon, Takagi, Kunisada, & Yuki, 2003).
  • Electron Donor Properties :

    • Investigations into 1,2,4,5-tetrakis(tetramethylguanidino)benzene reveal its capabilities as a molecular electron donor, with studies focusing on its protonation, oxidation, and color change properties (Peters, Kaifer, & Himmel, 2008).
  • Catalytic Applications :

    • The synthesis of a permanently microporous metal-organic framework using a derivative of 1,2,4,5-tetrakis(dibromomethyl)benzene demonstrates its utility in catalyzing acyl-transfer reactions, highlighting the material's potential in catalysis (Shultz, Farha, Hupp, & Nguyen, 2009).

Mechanism of Action

While the specific mechanism of action for 1,2,4,5-Tetrakis(dibromomethyl)benzene is not detailed in the search results, it is known to be a key component in the synthesis of certain compounds and in the construction of metal-organic frameworks .

Safety and Hazards

When handling 1,2,4,5-Tetrakis(dibromomethyl)benzene, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation . It is also advised not to ingest or breathe its vapors/dust .

Future Directions

1,2,4,5-Tetrakis(dibromomethyl)benzene has been used in the synthesis of luminescent thorium-based metal–organic frameworks and in the construction of a novel ultramicroporous hydrogen-bonded organic framework (HOF-40) for efficient Xe/Kr separation . These applications suggest potential future directions in the fields of luminescent materials and gas separation technologies.

properties

IUPAC Name

1,2,4,5-tetrakis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZJZWWTYRGCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404349
Record name 1,2,4,5-tetrakis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrakis(dibromomethyl)benzene

CAS RN

14939-02-7
Record name 1,2,4,5-tetrakis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-TETRAKIS-DIBROMOMETHYL-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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